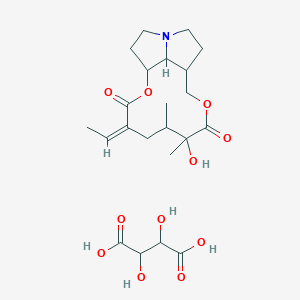

Platyphylline, tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Platyphylline tartrate is a chemical compound derived from the alkaloid platyphylline, which is found in the plant Senecio platyphyllus. It is widely used in medicine due to its antispasmodic and vasodilatory properties. Platyphylline tartrate is known for its ability to relax smooth muscles and is often used to treat conditions such as gastrointestinal spasms and vascular disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Platyphylline tartrate is synthesized from the above-ground parts of the Senecio platyphyllus plant. The process involves several steps:

Extraction: The plant material is milled and the alkaloids are extracted using a 40-70% aqueous-alcoholic solution.

Concentration: The aqueous-alcoholic extract is concentrated.

Reduction: The N-oxide forms of the alkaloids in the extract are reduced.

Conversion: The total alkaloid bases are converted to a methylene chloride solution.

Purification: The alkaloid sulfate salts in an aqueous solution are purified with methylene chloride.

Precipitation: The technical sum of alkaloid bases is precipitated with ammonia.

Isolation: The technical platyphylline base is separated by treatment with boiling 96% alcohol, followed by filtration.

Crystallization: The technical platyphylline hydrotartrate is isolated by crystallization from an alcoholic filtrate containing added tartaric acid.

Recrystallization: The final product is obtained by recrystallization from 90% alcohol with activated carbon.

Industrial Production Methods

Industrial production of platyphylline tartrate involves the use of batch-type apparatus for the extraction of alkaloids by boiling dichloroethane. This method, however, leads to significant losses due to the chemical action of the solvent on the alkaloids. Alternative methods using sulfuric acid or isopropanol have been explored, but they present technical challenges such as corrosion and resinification .

Analyse Chemischer Reaktionen

Types of Reactions

Platyphylline tartrate undergoes various chemical reactions, including:

Oxidation: The N-oxide forms of the alkaloids can be readily converted into the reduced form by nascent hydrogen.

Reduction: Reduction of N-oxide forms is a common reaction in the preparation of platyphylline tartrate.

Substitution: The compound can undergo substitution reactions, particularly in the presence of acids and bases.

Common Reagents and Conditions

Oxidation: Nascent hydrogen is used for the reduction of N-oxide forms.

Reduction: Ammonia is used to precipitate the alkaloid bases.

Substitution: Dichloroethane and sulfuric acid are commonly used solvents in the extraction and purification processes.

Major Products Formed

The major product formed from these reactions is platyphylline tartrate, which is used in its reduced form for medicinal purposes .

Wissenschaftliche Forschungsanwendungen

Platyphylline tartrate has a wide range of scientific research applications:

Wirkmechanismus

Platyphylline tartrate exerts its effects by acting as an antimuscarinic agent, similar to atropine. It blocks the action of acetylcholine on muscarinic receptors, leading to relaxation of smooth muscles. This action is particularly evident in the gastrointestinal tract and vascular system, where it helps alleviate spasms and improve blood flow .

Vergleich Mit ähnlichen Verbindungen

Platyphylline tartrate is often compared with other alkaloids such as seneciphylline. While both compounds have similar origins and structures, platyphylline tartrate is unique in its stronger antispasmodic and vasodilatory effects. Other similar compounds include:

Seneciphylline: Another alkaloid from Senecio platyphyllus with similar but less potent effects.

Atropine: A well-known antimuscarinic agent with similar mechanisms of action but different chemical structure.

Platyphylline tartrate stands out due to its specific therapeutic applications and its effectiveness in relaxing smooth muscles without causing significant side effects .

Eigenschaften

CAS-Nummer |

1257-59-6 |

|---|---|

Molekularformel |

C22H33NO11 |

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

InChI |

InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1 |

InChI-Schlüssel |

AVLNKVCJJSEPHO-DJTRMNNZSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O |

Synonyme |

PLATYPHYLLINE BITARTRATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.